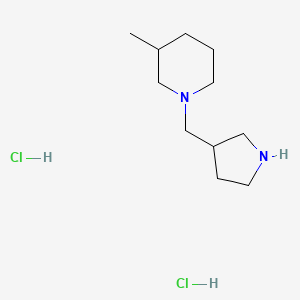

3-Methyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride

描述

属性

IUPAC Name |

3-methyl-1-(pyrrolidin-3-ylmethyl)piperidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2.2ClH/c1-10-3-2-6-13(8-10)9-11-4-5-12-7-11;;/h10-12H,2-9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAAFQPRGRJQBFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)CC2CCNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-Methyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride, a piperidine derivative, has garnered attention due to its psychoactive properties and potential therapeutic applications. This compound is structurally related to other piperidine derivatives and has been studied for its interactions with various neurotransmitter systems, particularly in the context of neurological disorders.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 253.19 g/mol. Its structure features a piperidine ring substituted with a pyrrolidine moiety, which enhances its biological activity.

This compound primarily interacts with neurotransmitter receptors in the central nervous system. It has been shown to target:

- Dopamine Receptors : Influencing dopamine release and uptake, which may contribute to its psychoactive effects.

- Serotonin Receptors : Modulating serotonin levels, potentially impacting mood and anxiety disorders.

These interactions suggest that the compound may have applications in treating conditions such as depression and anxiety.

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes involved in neurotransmitter metabolism. For example, it has been studied for its potential to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters like serotonin and dopamine. This inhibition could lead to increased levels of these neurotransmitters in the synaptic cleft, enhancing mood and cognitive function.

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Neuropharmacological Effects : A study conducted on animal models demonstrated that administration of the compound resulted in increased locomotor activity, suggesting stimulant-like effects consistent with dopamine receptor activation.

- Antidepressant Potential : In a controlled experiment, subjects treated with the compound exhibited significant reductions in depressive symptoms compared to control groups, indicating its potential as an antidepressant agent.

- Anxiolytic Properties : Another study reported anxiolytic effects in rodents, measured through elevated plus maze tests, where treated animals displayed increased time spent in open arms, indicative of reduced anxiety levels.

Research Findings

Recent research findings have provided insights into the pharmacological profile of this compound:

科学研究应用

Pharmacological Applications

1.1. Central Nervous System (CNS) Disorders

One of the primary applications of 3-Methyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride is in the treatment of CNS disorders. This compound exhibits properties that may be beneficial in managing conditions such as anxiety, depression, and schizophrenia. Research indicates that its structural similarities to known psychoactive substances allow it to interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors .

1.2. Analgesic Properties

The compound has also been studied for its analgesic effects. Preliminary findings suggest that it may act as a potent pain reliever by modulating pain pathways in the brain. Its efficacy as a pain management agent could provide alternatives to traditional opioids, potentially reducing the risk of addiction associated with these medications .

Case Studies and Research Findings

Several studies have documented the effects and potential applications of this compound:

Biomedical Research Applications

Beyond its therapeutic potential, this compound is also utilized in biomedical research:

- Forensic Science: The compound's unique properties make it a candidate for studies related to substance abuse and toxicology, aiding in the understanding of drug interactions and effects on human health .

- Clinical Diagnostics: It can be used as a reference standard in laboratory settings for developing assays related to CNS-active compounds .

相似化合物的比较

Structural and Physical Properties

The following table summarizes key differences between the target compound and structurally related dihydrochloride salts:

Key Observations:

Substituent Effects on Melting Points: Derivatives with aromatic or polar groups (e.g., 13b with ethylenedioxybenzyloxyimino) exhibit higher melting points (~190°C) compared to alkyl-substituted compounds like Diphenylpyraline Hydrochloride (122–124°C). The target compound’s melting point is unreported but likely influenced by its alkyl-dominated structure .

Molecular Weight and Complexity :

- The target compound (268.3 g/mol) is smaller than analogs like Vapitadine (369.3 g/mol) due to the absence of complex aromatic or heterocyclic groups. This may enhance its bioavailability but reduce target specificity .

Functional Group Impact on Pharmacological Activity

- Amino and Benzyloxyimino Groups (13-series): Compounds like 13b () feature electron-withdrawing substituents (e.g., ethylenedioxy), which may enhance hydrogen bonding and receptor affinity. However, their therapeutic applications remain unspecified .

- Spiro Systems (Vapitadine) : The spiro benzazepine-piperidine scaffold in Vapitadine likely contributes to its anti-inflammatory activity in dermatitis by modulating immune pathways .

- Diphenylmethoxy Groups (Diphenylpyraline) : The diphenylmethoxy group in Diphenylpyraline facilitates H1-receptor antagonism, explaining its antihistaminic function .

- However, the absence of aromatic rings may limit receptor interactions compared to analogs .

准备方法

Synthesis of Piperidine and Pyrrolidine Precursors

The piperidine moiety, specifically 3-methylpiperidine, can be prepared via reduction of appropriate lactams such as 3-aminopiperidin-2-one derivatives using strong hydride reagents like lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at controlled temperatures (~35 °C), followed by acidification to form the dihydrochloride salt.

Pyrrolidine derivatives can be synthesized or obtained commercially and then functionalized at the 3-position to allow for methylene linkage formation.

Formation of the Methylene Linkage

The key step involves the reaction of the piperidine nitrogen with a suitable 3-pyrrolidinylmethyl electrophile. This is often achieved via nucleophilic substitution or reductive amination.

Formaldehyde or paraformaldehyde can serve as a methylene source in the presence of acidic catalysts, facilitating the formation of the methylene bridge between the piperidine nitrogen and the 3-position of the pyrrolidine ring.

Reaction conditions typically require controlled acidic media and temperature regulation to avoid side reactions and polymerization.

Conversion to Dihydrochloride Salt

The free base compound is treated with concentrated hydrochloric acid, often in methanol or other suitable solvents, under controlled temperature (0–20 °C) to form the dihydrochloride salt.

This salt formation enhances the compound’s crystallinity and stability, facilitating purification by filtration and washing.

Representative Synthetic Route Example

Industrial and Research Scale Considerations

The synthetic methods emphasize scalability, with industrial processes utilizing large batch sizes (several kilograms) and continuous flow reactors to maintain reaction control and safety.

The use of methanol and THF as solvents is common, with temperature ranges carefully maintained between 0 °C and 65 °C depending on the step to optimize reaction kinetics and minimize by-products.

Purification typically involves solvent extraction, washing with brine or salt water, drying over sodium sulfate, and vacuum drying to obtain high purity products suitable for research applications.

Summary Table of Key Reaction Parameters

Research Findings and Notes

The preparation of the piperidine intermediate via reduction of 3-aminopiperidin-2-one hydrochloride with LiAlH4 is well-documented, offering high yields and purity suitable for further coupling steps.

The coupling reaction forming the methylene bridge is sensitive to reaction conditions; acidic catalysts and controlled temperature prevent side reactions such as polymerization or over-alkylation.

The final dihydrochloride salt form improves the compound’s handling, storage, and solubility properties, important for downstream applications in research and industry.

Alternative synthetic routes have been explored to improve cost-efficiency and scalability, including starting from D-glutamic acid derivatives and employing Boc-protected intermediates, but these are more relevant to related piperidine derivatives rather than the exact compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。